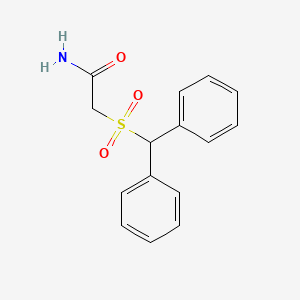
莫达非尼砜
描述
Modafinil Sulfone is an achiral, oxidized metabolite of modafinil, a wakefulness-promoting agent . It is one of the two major circulating metabolites of modafinil, the other being modafinil acid . Modafinil Sulfone is also a metabolite of the modafinil prodrug, adrafinil .
Synthesis Analysis
A facile procedure has been reported to synthesize racemic modafinil and its achiral oxidized derivative (diphenylmethylsulfonyl acetamide) . The described procedure lends itself to the production of several other amides of potential interest .Molecular Structure Analysis
Modafinil has a molecular formula of C15H15NO2S and a molecular weight of 273.35 g/mol . It is a racemic compound, meaning it consists of equal amounts of its enantiomers (mirror-image isomers) .Chemical Reactions Analysis
Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Metabolism is largely via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways . Modafinil sulfone is also a metabolite of armodafinil, the ®- (–)-enantiomer of modafinil, as oxidation to the sulfone removes the chiral center at the sulfur atom .Physical And Chemical Properties Analysis
Modafinil presents itself as a white to off-white crystalline powder, with a melting point of 164-166°C . The elemental analysis for Modafinil Sulfone is %C 70.03; %H 5.84; %N 5.55; %S 12.45 .科学研究应用
抗炎活性
莫达非尼衍生物,包括莫达非尼砜,已被研究用于其抗炎活性 . 在培养的 BV2 细胞中,这些化合物已被证明在 LPS 刺激后可抑制亚硝酸盐的产生和 iNOS 和 COX-2 的表达 .
治疗嗜睡症
莫达非尼,莫达非尼砜的衍生物,在临床上可用于治疗嗜睡症,一种以白天不可控制的嗜睡发作为特征的神经系统疾病 .
治疗多动症
莫达非尼也已被建议作为注意力缺陷多动障碍 (ADHD) 的潜在治疗方法 .
治疗癌症相关疲劳
神经保护功能
已知莫达非尼具有神经保护功能 . 这可能扩展到其衍生物,包括莫达非尼砜。
抑制肝脏细胞色素 P450 活性
已知莫达非尼可抑制肝脏细胞色素 P450 活性 . 其衍生物,包括莫达非尼砜,可能具有这种特性。
安全和危害
未来方向
The practice of a method in the preparation of a smart drug Modafinil has proved its good applicability . The oxidation of sulfides to their corresponding sulfoxides or sulfones has been achieved using a low-cost poly(amidoamine) with a first-generation coupled phosphomolybdate hybrid as the catalyst and aqueous hydrogen peroxide as the oxidant .
作用机制
Target of Action
Modafinil Sulfone, a metabolite of Modafinil, is believed to interact with the same primary targets as Modafinil. These targets include the dopamine transporter (DAT) and norepinephrine transporter (NET) . These transporters play a crucial role in the regulation of neurotransmitter levels in the brain, which in turn influence alertness, wakefulness, and cognitive performance .
Mode of Action
It is believed to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil Sulfone may also activate glutamatergic circuits while inhibiting GABA . These actions result in increased wakefulness and alertness .
Biochemical Pathways
Modafinil Sulfone is thought to affect several biochemical pathways. It is primarily metabolized via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways .
Pharmacokinetics
Modafinil Sulfone’s pharmacokinetic properties are similar to those of Modafinil. After oral administration, Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days . Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Less than 10% of the dose is excreted as unchanged drug .
Result of Action
Interestingly, like Modafinil, Modafinil Sulfone was found to show anticonvulsant properties in animals, indicating that it does possess some biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Modafinil Sulfone. For instance, the presence of other medications can affect the pharmacokinetics of Modafinil Sulfone. Modafinil has potential to affect the pharmacokinetics of drugs that are metabolized by certain CYP enzymes . Compounds that induce or inhibit CYP activity are unlikely to have major effects on the pharmacokinetics of Modafinil .
生化分析
Biochemical Properties
Modafinil sulfone plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been found to exhibit anticonvulsant properties in animal models, indicating its interaction with neural pathways and neurotransmitter systems .
Cellular Effects
Modafinil sulfone influences cellular processes by modulating neurotransmitter systems. It has been shown to have neuroprotective properties and may enhance cognitive performance and vigilance . In cellular models, modafinil sulfone has been observed to affect cell signaling pathways, particularly those involving dopamine and norepinephrine transporters . These interactions can lead to changes in gene expression and cellular metabolism, contributing to its anticonvulsant effects .
Molecular Mechanism
At the molecular level, modafinil sulfone exerts its effects through binding interactions with neurotransmitter transporters and receptors. It inhibits the reuptake of dopamine by binding to the dopamine reuptake pump, leading to increased extracellular dopamine levels . Additionally, it may modulate the activity of GABA and glutamate receptors, contributing to its anticonvulsant properties . These molecular interactions result in changes in gene expression and enzyme activity, further influencing its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of modafinil sulfone have been observed to change over time. Its stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that modafinil sulfone remains stable under standard laboratory conditions, but its biological activity may decrease over time due to metabolic degradation . Long-term studies in animal models have indicated that modafinil sulfone can have sustained anticonvulsant effects, although its efficacy may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of modafinil sulfone vary with different dosages in animal models. At lower doses, it has been found to enhance the anticonvulsant activity of classical antiepileptic drugs, such as valproate . At higher doses, modafinil sulfone can exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Modafinil sulfone is primarily metabolized in the liver through amide hydrolysis and cytochrome P450-mediated oxidative pathways . It is excreted mainly as metabolites in the urine . The metabolic pathways involve interactions with various enzymes, including CYP3A4, CYP2C19, and CYP1A2 . These interactions can influence the metabolic flux and levels of metabolites, affecting the overall pharmacokinetics of modafinil sulfone .
Transport and Distribution
Within cells and tissues, modafinil sulfone is transported and distributed through interactions with specific transporters and binding proteins . It is well-absorbed and distributed throughout the body, with significant accumulation in the brain . The transport and distribution of modafinil sulfone are influenced by its lipophilic nature, allowing it to cross the blood-brain barrier effectively .
Subcellular Localization
Modafinil sulfone’s subcellular localization is primarily within the cytoplasm and neuronal compartments . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in neural tissues suggests that it may exert its effects through interactions with cytoplasmic and membrane-bound receptors and transporters .
属性
IUPAC Name |
2-benzhydrylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNOWZYHYRSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424213 | |
| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118779-53-6 | |
| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118779-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Modafinil sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFINIL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)

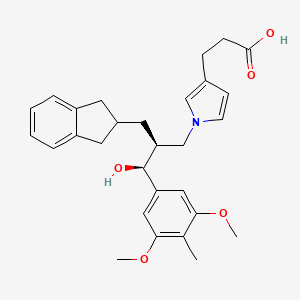
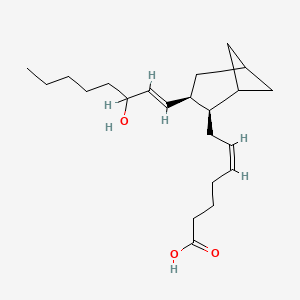
![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/no-structure.png)


![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)
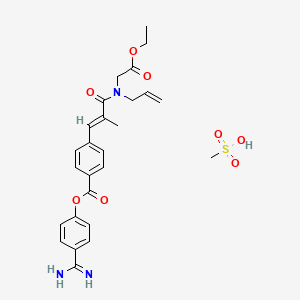
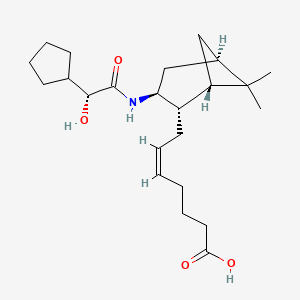
![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)
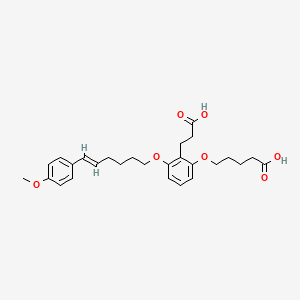
![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)
